Thermal Decomposition Onset: TDEAT Enables Processing at Temperatures Unattainable with TDMAT
TDEAT exhibits significantly higher thermal stability than its dimethylamino analog TDMAT. ¹H NMR and DSC analysis reveals that TDEAT remains thermally stable up to 220 °C, whereas TDMAT begins to decompose at temperatures exceeding 140 °C [1]. This 80 °C expansion of the viable processing window is attributed to the steric hindrance provided by the bulkier ethyl groups in TDEAT, which impedes intramolecular decomposition pathways.
| Evidence Dimension | Thermal Decomposition Onset Temperature |
|---|---|
| Target Compound Data | 220 °C (stable up to this temperature) |
| Comparator Or Baseline | TDMAT: 140 °C (begins to decompose above this temperature) |
| Quantified Difference | 80 °C higher thermal stability threshold |
| Conditions | ¹H nuclear magnetic resonance (NMR) spectroscopy and differential scanning calorimetry (DSC) of liquid-phase compounds |
Why This Matters
Higher thermal stability enables deposition at elevated substrate temperatures without premature precursor decomposition in delivery lines or gas-phase nucleation, critical for achieving high-density, low-impurity films in MOCVD and high-temperature ALD processes.
- [1] Kim, D.H., et al. Comparison of tetrakis(dimethylamido)titanium and tetrakis(diethylamido)titanium as precursors for metallorganic chemical vapor deposition of titanium nitride. Journal of the Electrochemical Society, 1999, 146(5), 1804-1808. View Source
